6-Chloro-3,3-difluoroindolin-2-one
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Overview
Description
6-Chloro-3,3-difluoroindolin-2-one is a chemical compound with the molecular formula C8H4ClF2NO. It belongs to the class of indolin-2-ones, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,3-difluoroindolin-2-one typically involves the halogenation of indolin-2-one derivatives. One common method includes the reaction of appropriately substituted isatin derivatives with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The reaction conditions often involve the use of a borane tetrahydrofuran complex for the reduction of oxindole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,3-difluoroindolin-2-one undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Reduction: Borane tetrahydrofuran complex is commonly used for the reduction of oxindole derivatives.
Substitution: Methanesulfonic acid (MsOH) under reflux in methanol is used for the Fischer indole synthesis.
Major Products Formed
Scientific Research Applications
6-Chloro-3,3-difluoroindolin-2-one has several applications in scientific research, including:
Medicinal Chemistry: It is used in the synthesis of various biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: Indole derivatives, including this compound, are studied for their role in cell biology and their potential therapeutic applications.
Industrial Applications: The compound is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Chloro-3,3-difluoroindolin-2-one involves its interaction with various molecular targets and pathways. The indole nucleus allows for electrophilic substitution, which can lead to the formation of biologically active compounds. The presence of fluorine atoms enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3,3-difluoroindolin-2-one: Similar in structure but with a different position of the chlorine atom.
3,3-Difluoroindolin-2-one: Lacks the chlorine atom, which may affect its biological activity and chemical properties.
Uniqueness
6-Chloro-3,3-difluoroindolin-2-one is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
CAS No. |
1319743-47-9 |
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Molecular Formula |
C8H4ClF2NO |
Molecular Weight |
203.57 g/mol |
IUPAC Name |
6-chloro-3,3-difluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H4ClF2NO/c9-4-1-2-5-6(3-4)12-7(13)8(5,10)11/h1-3H,(H,12,13) |
InChI Key |
YKMPOQLLXKHRPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C2(F)F |
Origin of Product |
United States |
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